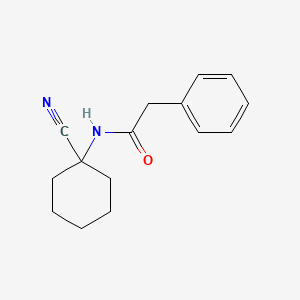

N-(1-Cyanocyclohexyl)-2-phenylacetamide

Descripción general

Descripción

“N-(1-Cyanocyclohexyl)-2-phenylacetamide” is a chemical compound with the CAS number 4550-68-9 . It has a molecular weight of 166.22 . The IUPAC name for this compound is N-(1-cyanocyclohexyl)acetamide .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been studied. For instance, the conversion of 1-cyanocyclohexylacetonitrile to 1-cyanocyclohexaneacetic acid, an important intermediate of gabapentin, was achieved using a “super nitrilase mutant” of nitrilase from Acidovorax facilis ZJB09122 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) .Chemical Reactions Analysis

The decomposition of compounds similar to “this compound” has been studied. The rates of formation of N-(1-cyanocyclohexyl)-pentamethyleneketenimine from 1,1’-azocyanocyclohexane have been followed at 80 and 100° with and without the presence of radical scavengers .Aplicaciones Científicas De Investigación

1. Analgesic and Anticonvulsant Properties

Phenylacetamide derivatives, such as N-(1-Cyanocyclohexyl)-2-phenylacetamide, have been studied for their wide range of biological activities. These activities include analgesic and anticonvulsant properties, which depend significantly on their physical, chemical, and structural characteristics. This was highlighted in research by Vaštag et al. (2014), where the relationship between chromatographic retention behaviors and biological activities of phenylacetamides was analyzed (Vaštag et al., 2014).

2. Predicting Biological Activity

The study of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives has shown that their chromatographic behavior can be used to predict biological activity. Vaštag et al. (2011) demonstrated the correlation between chromatographic lipophilic parameters and pharmacokinetic parameters, such as human intestinal absorption, plasma protein binding, and blood-brain barrier activity (Vaštag et al., 2011).

3. Synthesis and Analytical Characterization

The synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a category to which this compound belongs, have been extensively researched. Wallach et al. (2016) synthesized and characterized fifteen N-alkyl-arylcyclohexylamines, providing valuable data for identifying new substances of abuse and understanding their analytical profiles (Wallach et al., 2016).

4. Conformational Analysis

The study of the structural characteristics of N-alkyl-N-substituted 2-phenylacetamides, such as this compound, has been significant. Antonović et al. (1992) analyzed the infrared and 1H N.M.R. spectra of various N-n-propyl-N-alkyl 2-phenylacetamides, contributing to the understanding of their conformational isomers (Antonović et al., 1992).

5. Antimicrobial Properties

Research into novel heterocyclic compounds incorporating sulfamoyl moiety, such as Darwish et al. (2014), has shown promising results in the synthesis of compounds with antimicrobial activities. These compounds include derivatives of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, highlighting the potential of this compound in antimicrobial applications (Darwish et al., 2014).

Direcciones Futuras

The conversion reactions of acetonitrile, a related compound, as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Mecanismo De Acción

Target of Action

N-(1-Cyanocyclohexyl)-2-phenylacetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .

Biochemical Pathways

Cyanoacetohydrazides, a class of compounds related to this compound, are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .

Result of Action

Given its structural similarity to other cyanoacetamide derivatives, it may have potential chemotherapeutic effects .

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c16-12-15(9-5-2-6-10-15)17-14(18)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWNLEGRIDGRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

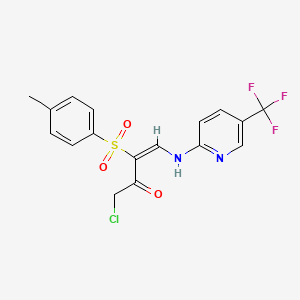

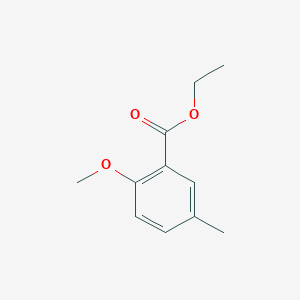

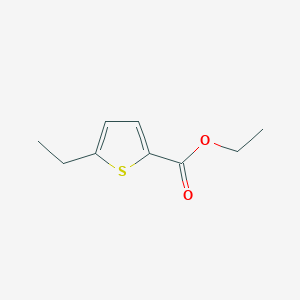

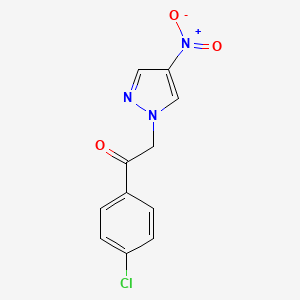

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)

![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)